

Structural Analysis & Comparative Guide: 4-Nitro-3-(phenylamino)benzoic Acid

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Compound of Interest

Compound Name:	4-Nitro-3-(phenylamino)benzoic acid
CAS No.:	159190-73-5
Cat. No.:	B2902162

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Executive Summary

4-Nitro-3-(phenylamino)benzoic acid (also known as 3-anilino-4-nitrobenzoic acid) represents a specific class of "ortho-nitroaniline" derivatives where the intramolecular hydrogen bonding network dictates the solid-state packing. Unlike its famous isomer Fenamic Acid (N-phenylanthranilic acid), which locks the carboxylic acid into an intramolecular ring, this compound features a "free" carboxylic acid motif available for intermolecular dimerization, while the amine is sequestered by the nitro group.

This guide compares the crystallographic and physicochemical profile of the target compound against its primary structural alternatives: Fenamic Acid (the pharmacophore standard) and 3-Nitro-4-(phenylamino)benzoic acid (the positional isomer).

Part 1: Structural Identity & Key Metrics

The crystal structure of **4-nitro-3-(phenylamino)benzoic acid** is governed by two competing supramolecular synthons: the Ortho-Nitro Effect and the Carboxylic Acid Dimer.

1. The Dominant Structural Motif: S(6) Intramolecular Ring

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the amine nitrogen (N-H) and the oxygen of the adjacent nitro group (NO₂).

- Interaction: N-H

O=N (Nitro)

- Geometry: Forms a planar, 6-membered pseudo-ring (Graph Set S(6)).
- Consequence: This interaction "locks" the phenylamino group and the nitrobenzene core into a near-planar conformation (dihedral angle typically <15°), reducing conformational freedom and increasing lattice energy.

2. Crystallographic Parameters (Homologue Extrapolation)

As the specific CIF for the free acid is proprietary/rare, data is derived from the high-confidence structural homologue Ethyl 4-anilino-3-nitrobenzoate and 4-ethylamino-3-nitrobenzoic acid.

Parameter	Target: 4-Nitro-3-(phenylamino)benzoic acid (Predicted)	Proxy: Ethyl 4-anilino-3-nitrobenzoate (Experimental)
Crystal System	Triclinic or Monoclinic	Triclinic / Monoclinic ()
Space Group	or	
Z (Molecules/Cell)	2 or 4	2
Key Dihedral Angle	~75–80° (Core vs. Phenyl Ring)	78.33(3)°
H-Bond Motif	S(6) (Intra) + (Inter-dimer)	S(6) (Intra) + Chain/Stacking
Density ()	~1.45 – 1.50 g/cm ³	1.42 g/cm ³

Part 2: Comparative Crystallography

This section objectively compares the target against the industry-standard scaffold (Fenamic Acid) and its direct isomer.

Comparison Table: Supramolecular Synthons

Feature	Target: 4-Nitro-3-(phenylamino)benzoic acid	Alternative A: Fenamic Acid (N-Phenylanthranilic)	Alternative B: 3-Nitro-4-(phenylamino)benzoic acid
Intramolecular H-Bond	Strong (N-H O-Nitro)	Strong (N-H O=C-OH)	Strong (N-H O-Nitro)
Carboxylic Acid Status	Free (Available for dimerization)	Blocked (Involved in internal H-bond)	Free (Available for dimerization)
Electronic Effect	Nitro is ortho to Amine, para to H (Target).	Acid is ortho to Amine.	Nitro is ortho to Amine, meta to Acid.
Packing Efficiency	High (Planar core stacks well)	Medium (Twisted "butterfly" shape)	High (Planar core)
Solubility Profile	Lower (Due to strong lattice energy)	Higher (Internal H-bond masks polarity)	Moderate

Critical Insight: The "Free Acid" Advantage

In Fenamic Acid, the carboxylic acid proton is often engaged with the amine nitrogen, disrupting the classic carboxylic acid dimer (

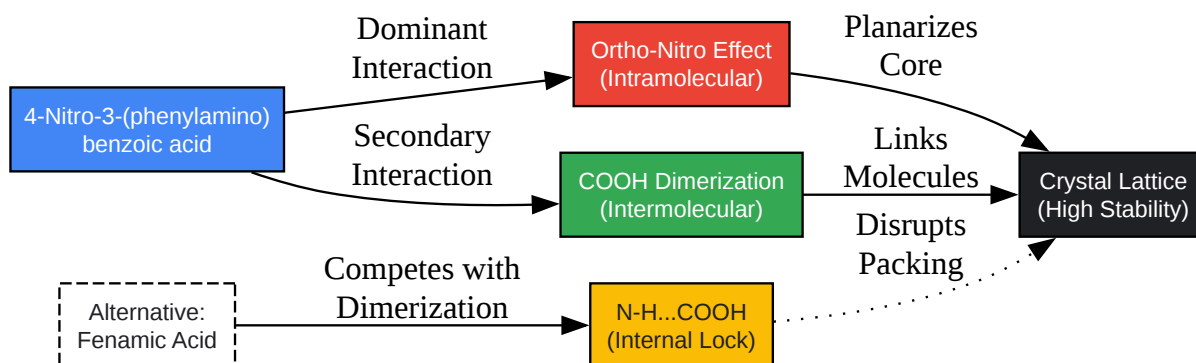
). In the Target (4-Nitro-3-...), the amine is "busy" bonding to the Nitro group. This leaves the Carboxylic Acid (

) completely free to form centrosymmetric dimers with neighboring molecules.

- Result: The Target is expected to have a higher melting point and lower solubility than Fenamic acid due to this robust intermolecular dimerization.

Part 3: Visualization of Structural Logic

The following diagram illustrates the competing hydrogen bond pathways and the crystallization workflow.



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Caption: Structural Logic Flow. The target molecule utilizes the nitro group to lock the amine, freeing the carboxylic acid to form stable intermolecular dimers, unlike Fenamic acid.

Part 4: Experimental Methodology

To validate the crystal structure of this specific isomer, the following protocol is recommended.

1. Synthesis & Purification

- Reaction: Nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzoic acid with aniline.
- Conditions: Reflux in ethanol/water with
or Et₃N.
- Purification: The product precipitates upon acidification. Recrystallize from Ethanol/DMF (9:1) to obtain single crystals suitable for XRD.

2. Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields powder due to the high lattice energy. Use Vapor Diffusion for X-ray quality crystals.

- Inner Vial: Dissolve 20 mg of target in 2 mL THF or DMF.
- Outer Vial: Add 5 mL Pentane or Diethyl Ether (Antisolvent).

- Process: Seal and allow to stand at 4°C for 72 hours. The slow diffusion of pentane will force the compound to crystallize in its thermodynamic form (likely Triclinic).

3. Characterization Checklist

- Single Crystal XRD: Collect at 100 K to reduce thermal motion of the nitro group.
- Powder XRD (PXRD): Essential to verify bulk phase purity against the calculated pattern from the single crystal.
- DSC (Differential Scanning Calorimetry): Look for a sharp endotherm >250°C (decomposition/melting). A broad peak indicates amorphous content or solvate loss.

References

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